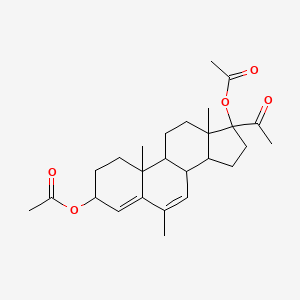

6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate

Beschreibung

6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate, also known as Acetomepregenol, is a synthetic steroid derivative. It is a complex organic compound with a molecular formula of C26H36O5. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

(17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-15-13-20-21(24(5)10-7-19(14-23(15)24)30-17(3)28)8-11-25(6)22(20)9-12-26(25,16(2)27)31-18(4)29/h13-14,19-22H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHHPVPFUVQWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate typically involves multiple steps starting from simpler steroid precursors. The process may include:

Oxidation: Conversion of precursor steroids to introduce oxygen functionalities.

Reduction: Reduction steps to adjust the oxidation state of specific carbon atoms.

Acetylation: Introduction of acetyl groups at the 3 and 17 positions of the steroid framework.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The reactions yield a variety of products, including oxidized steroids, reduced steroids, and substituted derivatives, each with distinct properties and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biology: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is used as a chemical intermediate in the synthesis of other steroid compounds. It serves as a precursor in the development of new pharmaceuticals and research chemicals.

Medicine: In the medical field, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting specific hormonal pathways or diseases.

Industry: The compound finds applications in the manufacturing of steroid-based products, including anesthetics, anti-inflammatory agents, and other pharmaceuticals.

Wirkmechanismus

The mechanism by which 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate exerts its effects involves interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-20-oxopregna-3,5-diene-3,17-diyl diacetate: A closely related steroid with a different double bond position.

Pregnenolone: A precursor steroid in the biosynthesis of other steroids.

Dexamethasone: A synthetic corticosteroid used for its anti-inflammatory and immunosuppressant properties.

Uniqueness: 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is unique due to its specific structural features, such as the presence of the 6-methyl group and the acetyl groups at the 3 and 17 positions. These features influence its reactivity and biological activity, making it distinct from other steroids.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is a synthetic steroid compound that has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound is characterized by its unique steroid framework, which includes:

- A methyl group at position 6.

- A ketone at position 20.

- Two acetate groups at positions 3 and 17.

This structure is crucial for its biological interactions and activity.

Biological Activity Overview

Research indicates that 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate exhibits various biological activities, including:

- Hormonal Activity : It acts as a progestin, influencing reproductive hormone pathways.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers.

- Antitumor Properties : Some studies indicate potential antiproliferative effects against certain cancer cell lines.

The biological activity of this compound is primarily mediated through its interaction with steroid hormone receptors. The presence of the acetate groups enhances its lipophilicity, facilitating cellular uptake and receptor binding.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Hormonal Regulation | Progestin-like effects | |

| Anti-inflammatory | Reduction in TNF-alpha levels | |

| Antitumor | Inhibition of cancer cell growth |

Case Study: Hormonal Regulation

In a controlled study involving female rats, administration of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate resulted in significant alterations in serum progesterone levels. This suggests a strong progestational effect, which could be beneficial in therapeutic applications related to reproductive health.

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties demonstrated that treatment with this compound led to a marked decrease in inflammatory cytokines (e.g., IL-6 and TNF-alpha) in vitro. This positions the compound as a potential candidate for treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of 6-Methyl-20-oxopregna-4,6-diene-3,17-diyl diacetate is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Half-life : Approximately 12 hours.

- Metabolism : Primarily hepatic metabolism with potential active metabolites that may contribute to its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.